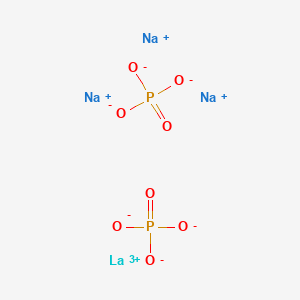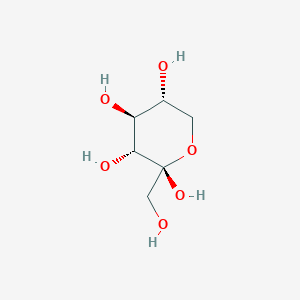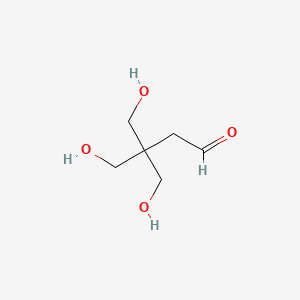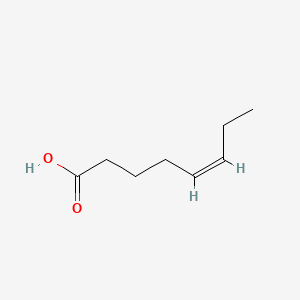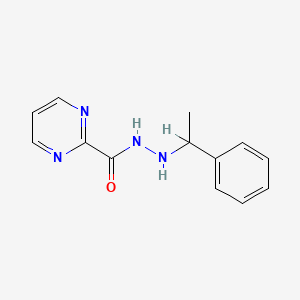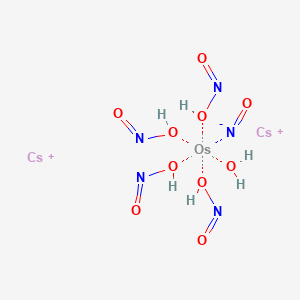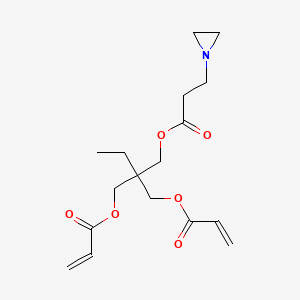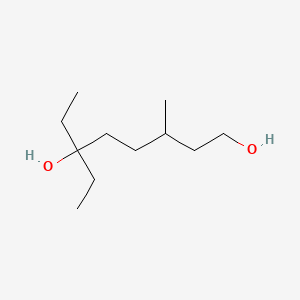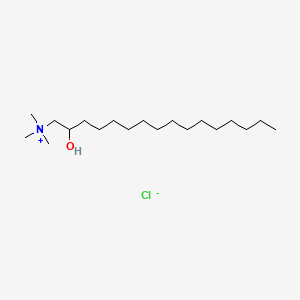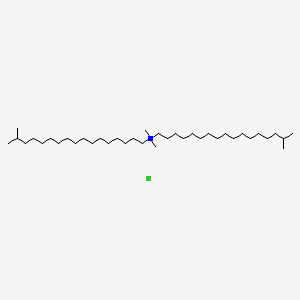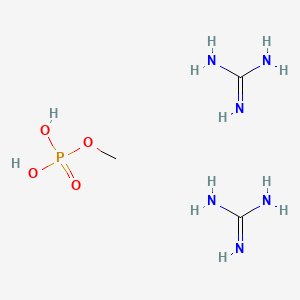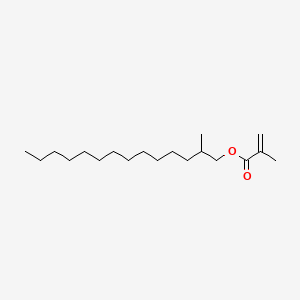
2-Methyltetradecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradecyl methacrylate is an organic compound with the molecular formula C19H36O2. It is an ester derived from methacrylic acid and 2-methyltetradecanol. This compound is part of the methacrylate family, which is known for its applications in polymer chemistry, particularly in the production of various types of plastics and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyltetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyltetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Polymerization: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with water are required for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers of methacrylate.
Hydrolysis: Methacrylic acid and 2-methyltetradecanol.
Applications De Recherche Scientifique
2-Methyltetradecyl methacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are explored for use in drug delivery systems and medical devices due to their biocompatibility.
Industrial Applications: This compound is used in the production of specialty plastics and resins that require specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 2-methyltetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals under the influence of initiators, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and resistance to chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Butyl methacrylate: Known for its use in the production of flexible and impact-resistant polymers.
Uniqueness
2-Methyltetradecyl methacrylate is unique due to its long alkyl chain, which imparts specific hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and low surface energy are desired .
Propriétés
Numéro CAS |
94158-98-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(4)16-21-19(20)17(2)3/h18H,2,5-16H2,1,3-4H3 |
Clé InChI |
YPJYXIKYLGKKLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


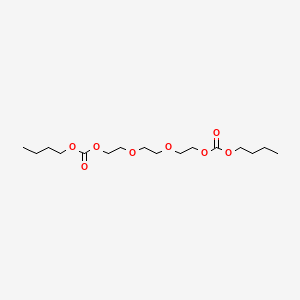
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
